2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1046757-36-1
VCID: VC2546925
InChI: InChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H
SMILES: C1=CSC(=N1)NC(=O)CN.Cl
Molecular Formula: C5H8ClN3OS
Molecular Weight: 193.66 g/mol

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

CAS No.: 1046757-36-1

Cat. No.: VC2546925

Molecular Formula: C5H8ClN3OS

Molecular Weight: 193.66 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride - 1046757-36-1

Specification

CAS No. 1046757-36-1
Molecular Formula C5H8ClN3OS
Molecular Weight 193.66 g/mol
IUPAC Name 2-amino-N-(1,3-thiazol-2-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H
Standard InChI Key IQNPGISPCFLJPF-UHFFFAOYSA-N
SMILES C1=CSC(=N1)NC(=O)CN.Cl
Canonical SMILES C1=CSC(=N1)NC(=O)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is identified by the CAS number 1046757-36-1. The compound possesses a molecular formula of C5H8ClN3OS with a corresponding molecular weight of 193.66 g/mol . The molecular structure consists of a thiazole ring connected to an acetamide group, with an amino function attached to the acetyl carbon. The hydrochloride salt formation enhances the compound's stability and solubility characteristics for research applications.

Structural Identifiers and Representations

The compound can be represented through various chemical notations as documented in scientific databases:

Identifier TypeRepresentation
IUPAC Name2-amino-N-(1,3-thiazol-2-yl)acetamide;hydrochloride
InChIInChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H
SMILESC1=CSC(=N1)NC(=O)CN.Cl
PubChem CID45791995
Parent Compound CID20558664

Table 1. Chemical identifiers of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

The molecular structure features a 1,3-thiazole ring, which contains nitrogen and sulfur atoms in a five-membered aromatic heterocycle. This ring is bonded to the acetamide group at the 2-position of the thiazole. The amino group is attached to the acetyl carbon, creating the glycinamide portion of the molecule. The compound exists as a hydrochloride salt, which affects its physicochemical properties compared to the free base form.

Physico-chemical Properties

While specific experimental physico-chemical data for 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is limited in the provided search results, its properties can be inferred from related thiazole compounds and general principles of organic chemistry:

PropertyCharacteristic
Physical StateTypically a crystalline solid
SolubilityLikely soluble in polar solvents including water, methanol, and DMSO
StabilityExpected to be stable under standard laboratory conditions
pKaEstimated to have acidic amide NH and basic primary amine
Log PLikely demonstrates moderate hydrophilicity

Table 2. Estimated physicochemical properties of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

The compound's hydrochloride salt form generally improves water solubility compared to the free base, making it more suitable for biological assays and pharmaceutical formulations.

Synthetic Approaches and Preparation Methods

General Synthetic Strategies for Thiazole Derivatives

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride likely follows established methods for thiazole derivatives. Based on related compounds, several synthetic approaches can be proposed:

Hantzsch Thiazole Synthesis

One potential synthetic route could involve the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings. This approach typically involves the condensation of α-haloketones or α-haloacids with thioureas or thioamides . For 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, this might involve:

  • Formation of the thiazole core through reaction of an appropriate α-haloketone with thiourea

  • Subsequent functionalization to introduce the acetamide linkage

  • Protection/deprotection strategies to maintain the amino group integrity

  • Salt formation with hydrochloric acid

Alternative Synthetic Pathway

An alternative pathway might involve the use of ω-bromoacetoacetanilides and thioureas, as demonstrated for related compounds in the literature . As reported for similar thiazole derivatives:

"A series of 4-arylacetamido-2-amino- and 2-arylamino-1,3-thiazoles were synthesized in a single step in high yields from ω-bromoacetoacetanilides and thiourea/phenyl thioureas and were characterized by spectral and analytical methods."

This approach could be adapted for the synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride by selecting appropriate starting materials and reaction conditions.

Purification and Characterization

After synthesis, purification of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride would typically involve:

  • Crystallization from appropriate solvents

  • Column chromatography if necessary

  • Confirmation of purity through thin-layer chromatography (TLC)

  • Structural verification using spectroscopic methods

Characterization would likely include:

  • 1H and 13C NMR spectroscopy

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

For related thiazole compounds, NMR characterization has been reported as follows:
"NMR (300 MHz, [D6]DMSO, 25°C, TMS): δ = 2.20 (s, 3H, CH3), 3.59 (s, 2H, –CH2), 6.68 (s, 1H, thiazole H)..."

Similar spectral patterns would be expected for 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, with appropriate adjustments for its specific structural features.

Potential ActivityMechanistic Basis
AntimicrobialThiazole ring interaction with microbial enzymes or proteins
Anti-inflammatoryModulation of inflammatory mediators
AnalgesicPotential interaction with pain signaling pathways
AntioxidantFree radical scavenging properties

Table 3. Potential biological activities of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride based on thiazole pharmacophore

Specific Activity Insights from Related Compounds

Research on related thiazole derivatives provides further insights into the potential activities of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride:

"In vitro antimicrobial evaluation of these compounds indicated their specificity towards Gram-positive species. p-Tolyl and m-chlorophenyl substituents on the arylamino moiety (compounds 4b and 4g) exhibited the lowest minimum inhibitory concentration values."

This suggests that 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride might demonstrate selective antimicrobial activity, particularly against Gram-positive bacteria, though specific studies on this exact compound would be needed to confirm this hypothesis.

Structure-Activity Relationships

The biological activity of thiazole compounds is often influenced by specific structural features:

"Cystothiazoles isolated from the Cystobacter fuscus have been reported for their selective, broad-spectrum antifungal activity without affecting the bacterial growth. Arylamides from 2-amino-1,3-thiazoles have been reported as antiviral agents."

For 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, the presence of:

  • The thiazole ring at position 2 may be crucial for potential antimicrobial activity

  • The acetamide linkage might contribute to binding with biological targets

  • The primary amine group could enable hydrogen bonding with receptor sites

Pharmaceutical Applications and Research Relevance

Current Research Applications

The primary application of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride appears to be in research settings for drug discovery and development. The compound can serve as:

  • A building block for medicinal chemistry research

  • A pharmacological probe to study specific biological pathways

  • A lead compound for developing more complex therapeutic agents

As noted for related thiazole compounds:
"The potential applications are primarily in scientific research aimed at drug development. Its unique structural features suggest that it may be effective against various diseases due to its antimicrobial and anti-inflammatory properties."

Future Research Directions and Perspectives

Structure Optimization Opportunities

Future research on 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride might focus on structural optimization to enhance specific activities:

  • Modification of the amino group to introduce additional functionality

  • Exploration of various salt forms beyond the hydrochloride

  • Introduction of substituents on the thiazole ring to modulate activity

  • Development of prodrug approaches to improve pharmacokinetic properties

Emerging Applications and Technological Integration

The compound could find applications in emerging technologies:

  • Integration into drug delivery systems

  • Development as part of combination therapies

  • Application in biochemical research tools

  • Utilization in chemical biology approaches to study cellular processes

Computational and High-Throughput Screening

Advanced computational methods could accelerate research on 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride:

  • Molecular docking studies to identify potential biological targets

  • Quantitative structure-activity relationship (QSAR) analyses

  • Virtual screening to identify optimal derivatives

  • Prediction of pharmacokinetic properties using in silico methods

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